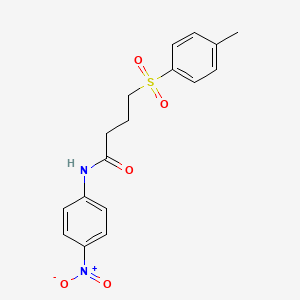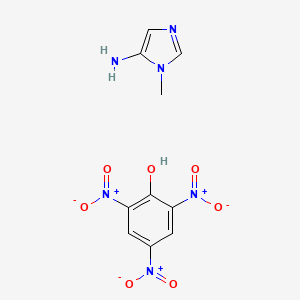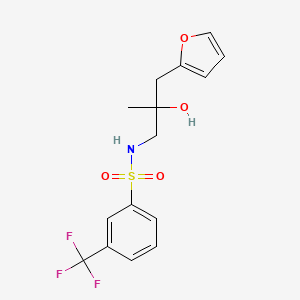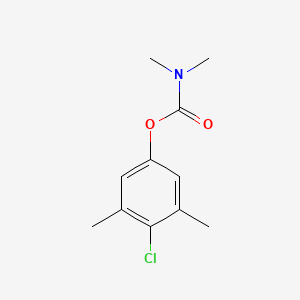
N-(4-nitrophenyl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-nitrophenyl)-4-tosylbutanamide is a chemical compound. It has a linear formula of C10H12N2O3 and a molecular weight of 208.219 . It is related to 4-Nitrophenol, which has been associated with methemoglobinemia, potentially causing cyanosis, confusion, and unconsciousness .
Synthesis Analysis
The synthesis of N-(4-nitrophenyl)-4-tosylbutanamide involves several steps. In one study, N-(40-nitrophenyl)-L-prolinamides were synthesized in two steps, starting from the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions to afford N-aryl-L-prolines, which underwent amidation via a two-stage, one-pot reaction involving SOCl2 and amines, to furnish L-prolinamides in 20 –80% yield .Molecular Structure Analysis
The molecular structure of N-(4-nitrophenyl)-4-tosylbutanamide can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR spectra can provide information about the presence of rotamers . Further analysis can be done using techniques like X-ray diffraction and nonlinear ellipsometry .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction involves the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-nitrophenyl)-4-tosylbutanamide can be analyzed using various techniques. For example, the nonlinear optical (NLO) properties of the layers can be deduced from optical second harmonic generation measurements .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-nitrophenyl)-4-tosylbutanamide: and its derivatives have been synthesized and studied for their potential as anticancer agents . These compounds have shown in vitro cytotoxicity against various human carcinoma cell lines, including SGC7901, HCT-116, HepG2, and A549 . The compounds exhibit tumour inhibitory activities by inducing apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents . Its ability to undergo reactions with other organic compounds allows for the creation of a diverse range of pharmaceuticals, including those with potential anticancer properties .
Catalysis in Organic Synthesis
N-(4-nitrophenyl)-4-tosylbutanamide: is used in catalytic processes within organic synthesis . It can participate in hydrogenation reactions, which are crucial for the production of active pharmaceutical ingredients (APIs). The compound’s role in these reactions helps in developing more efficient, greener, and safer pharmaceutical production processes .
Biomolecular Research
This compound is involved in the study of protein structures and functions. It can be incorporated into peptides and proteins, aiding in the development of new methods for biomolecular research . This application is significant in understanding biological processes and designing targeted therapies.
Radiolabelling of Biomolecules
N-(4-nitrophenyl)-4-tosylbutanamide: derivatives are used in the radiolabelling of biomolecules . This is essential for imaging and diagnostic purposes in medical science, as it allows for the tracking of biological processes in real-time.
Development of Bioactive Molecules
The compound’s structure allows for the introduction of diversity into bioactive molecules . This diversity is crucial for the discovery and development of new drugs with unique properties and modes of action.
Zukünftige Richtungen
The future directions of research on N-(4-nitrophenyl)-4-tosylbutanamide could involve further exploration of its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The use of nanostructured materials in the catalytic reduction of 4-NP is a promising area of research .
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as n-aryl-l-prolines, have been synthesized and shown to exhibit cytotoxicities against human carcinoma cell lines . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various biological effects.
Biochemical Pathways
For instance, the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a well-studied reaction . This reaction involves the use of nanostructured materials as catalysts and has been used as a benchmark to assess the activity of these materials .
Pharmacokinetics
The catalytic hydrogenation of a related compound, n-4-nitrophenyl nicotinamide, has been studied . Key parameters for optimization included multiphase flow regimes, reactor residence times, temperature, and pressure .
Result of Action
For instance, N-(40-substituted phenyl)-L-prolinamides have demonstrated good tumor inhibitory activities .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-4-10-16(11-5-13)25(23,24)12-2-3-17(20)18-14-6-8-15(9-7-14)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVIOYABUXZMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-4-tosylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-methylsulfanylphenyl)methanone](/img/structure/B2862645.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)
![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)


![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)
![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)

![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)